molecular formula C26H26N4O5 B2372434 4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole CAS No. 1115897-64-7

4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole

Cat. No. B2372434
CAS RN: 1115897-64-7
M. Wt: 474.517
InChI Key: DTNULZDTMXLRLP-UHFFFAOYSA-N
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Description

The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a complex organic molecule that contains several interesting functional groups. These include a pyrazole ring, a phenyl ring, an oxadiazole ring, and an indole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole and oxadiazole rings are both heterocycles, which means they contain atoms other than carbon in their ring structure . The phenyl and indole rings are both aromatic, meaning they contain a ring of atoms with delocalized electrons .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the various functional groups. The pyrazole ring, for example, is known to undergo reactions such as N-alkylation and N-acylation . The oxadiazole ring can participate in reactions such as hydrolysis and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the pyrazole and oxadiazole rings could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

The synthesis, crystal structure, and supramolecular understanding of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes provide valuable insights into the supramolecular environment of pyrazoles. Researchers have investigated the existence of planar stacking columns in these compounds. Surprisingly, the obtained compounds did not exhibit planar stacking interactions between benzenes in either solid or liquid states. Techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations confirmed this absence of planar stacking. Additionally, nuclear magnetic resonance (NMR) studies revealed that chemical shifts of benzene and pyrazole hydrogens do not indicate planar stacking interactions in solution .

Drug Design and Medicinal Chemistry

Pyrazole derivatives play a crucial role in drug development. Notably, the core structure of our compound resembles that of several leading drugs:

Anticancer Research

Recent methods for synthesizing fused pyrazolo derivatives have attracted attention due to their potential anticancer activity. Some derivatives exhibit inhibitory effects on topoisomerase II alpha and the Hh signaling cascade. Investigating our compound’s activity in this context could be promising .

Antioxidant and Anti-Inflammatory Properties

Heterocycles, including pyrazoles, often possess antioxidant and anti-inflammatory properties. Our compound’s unique structure warrants exploration in these areas. Studies have shown that certain pyrazole derivatives exhibit antioxidant and anti-inflammatory effects, making them relevant for health-related applications .

Peptide Deformylase Inhibition

Peptide deformylase inhibitors are essential in antibacterial drug discovery. While our compound’s potential in this field requires further investigation, its heterocyclic nature aligns with the desired properties for inhibiting bacterial peptide deformylase .

Green Synthesis and Chromeno[4,3-d]pyrimidine Derivatives

Consider exploring one-pot three-component synthesis to obtain 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine derivatives. These compounds have been synthesized using a green and efficient method. Investigate their biological activities, especially in the context of antiviral, antimicrobial, and antihyperglycemic effects .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against a range of biological targets .

properties

IUPAC Name

8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNULZDTMXLRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane

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